

Application Notes and Protocols: Transdermal Delivery of Norgestimate Metabolites

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Compound of Interest		
Compound Name:	Norgestimate	
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Introduction

Norgestimate (NGM) is a synthetic progestin widely used in hormonal contraceptives.[1] Upon administration, it is rapidly and extensively metabolized to its primary active metabolites, norelgestromin (NGMN) and norgestrel (NG).[1][2][3] NGMN is the metabolite largely responsible for the progestational activity.[4][5] Transdermal patch technology offers a noninvasive method for delivering these active metabolites, bypassing first-pass metabolism in the liver, which can improve bioavailability and provide sustained, controlled release of the hormones.[6][7] This document provides detailed application notes and protocols for researchers and drug development professionals working on transdermal delivery systems for **norgestimate** metabolites, primarily focusing on norelgestromin in combination with ethinyl estradiol (EE).

The commercially available contraceptive patch (Ortho Evra®/Xulane®) is a matrix-type transdermal system designed to deliver 150 µg of norelgestromin and 35 µg of ethinyl estradiol per day.[8][9] This system maintains steady-state serum concentrations for a 7-day wear period.[4]

I. System Composition and Formulation

The development of a transdermal patch for **norgestimate** metabolites involves careful selection of components to ensure stability, controlled release, and adequate skin permeation.

Active Pharmaceutical Ingredients (APIs)



- Norelgestromin (NGMN): The primary active progestin metabolite of **norgestimate**.[1]
- Ethinyl Estradiol (EE): A synthetic estrogen commonly paired with progestins in hormonal contraceptives.[1]

Key Excipients

- Polymer Matrix: Forms the main structure of the patch, holding the drug and controlling its release.[6][7] Commonly used polymers include:
 - Polyisobutylene (PIB)[6][10]
 - Polyacrylates (e.g., Duro-Tak® series)[10]
 - Polyvinylpyrrolidone (PVP)[6][11]
 - Polyvinyl Alcohol (PVA)[7][11]
- Adhesives: Ensures the patch remains affixed to the skin. The polymer matrix often serves as the adhesive.[10] Silicone-based or polyisobutylene adhesives are common.[10]
- Permeation Enhancers: Substances that reversibly decrease the barrier function of the stratum corneum to facilitate drug penetration. Examples include:
 - Lauryl lactate
 - Glycerol[12]
- Backing Layer: An impermeable film that protects the patch from the environment and prevents drug evaporation.[10] Often composed of materials like polyethylene and polyester.
- Release Liner: A protective layer removed before application.[10] Typically a siliconized polyester film.

Example Formulation (Matrix-Type Patch)

The Ortho Evra® patch is a matrix-type system with three layers:

• Backing Layer: A beige film of low-density polyethylene and polyester.



- Middle Adhesive Layer: Contains the active hormones (norelgestromin and ethinyl estradiol)
 mixed with a polyisobutylene/polybutene adhesive, crospovidone, non-woven polyester
 fabric, and lauryl lactate.
- Release Liner: A transparent polyethylene terephthalate (PET) film coated with polydimethylsiloxane.

II. Experimental Protocols Protocol for Patch Formulation (Solvent Casting Method)

The solvent casting technique is a common method for preparing matrix-type transdermal patches.[11][13]

Objective: To prepare a drug-in-adhesive matrix patch containing norelgestromin and ethinyl estradiol.

Materials:

- Norelgestromin (NGMN) powder
- Ethinyl Estradiol (EE) powder
- Polymer/Adhesive (e.g., Polyisobutylene)
- Permeation enhancer (e.g., Lauryl lactate)
- Solvent (e.g., Ethyl acetate)
- Backing film (e.g., 3M Scotchpak™)
- Release liner (e.g., Siliconized PET film)
- · Glass petri dish or casting surface
- Magnetic stirrer and hot plate

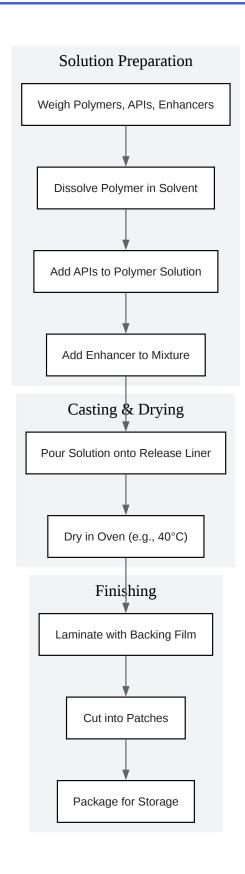


Drying oven

Procedure:

- Accurately weigh the required quantities of the polymer, NGMN, EE, and permeation enhancer.
- Dissolve the polymer in a suitable solvent (e.g., ethyl acetate) in a beaker with continuous stirring using a magnetic stirrer until a clear, homogenous solution is formed.[11]
- Slowly add the accurately weighed NGMN and EE to the polymer solution. Continue stirring until the drugs are completely dissolved.
- Add the permeation enhancer to the mixture and stir until a homogenous solution is obtained.
- Pour the viscous solution uniformly onto a casting surface, such as a glass petri dish lined with a release liner.[11][13]
- Dry the cast film in a controlled environment, typically a drying oven at around 40°C, to evaporate the solvent.[11][13] The drying time will vary depending on the solvent and film thickness.
- Once dried, laminate the drug-in-adhesive film with a backing layer.
- Cut the laminated sheet into patches of the desired size (e.g., 20 cm²).[5]
- Store the finished patches in sealed pouches until evaluation.





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Caption: Workflow for Transdermal Patch Formulation via Solvent Casting.



Protocol for In Vitro Drug Release Testing

Objective: To determine the rate of drug release from the transdermal patch into a receptor medium.

Apparatus:

- Franz diffusion cell[7][14]
- Synthetic membrane (e.g., cellulose acetate)
- Receptor medium (e.g., phosphate-buffered saline pH 7.4 with a surfactant to ensure sink conditions)
- Water bath with circulator (maintained at 32 ± 1°C)[14]
- · Syringe and collection vials
- Analytical instrument (e.g., HPLC)

Procedure:

- Mount the synthetic membrane onto the Franz diffusion cell, separating the donor and receptor compartments.
- Fill the receptor compartment with pre-warmed, deaerated receptor medium, ensuring no air bubbles are trapped beneath the membrane.
- Place the diffusion cell in a water bath maintained at 32°C to simulate skin surface temperature.
- Cut the transdermal patch to a size that fits the donor compartment and apply it to the membrane.
- At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a sample from the receptor compartment.



- Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed medium to maintain a constant volume.
- Analyze the collected samples for drug concentration using a validated HPLC method.[15]
- Calculate the cumulative amount of drug released per unit area over time.

Protocol for Ex Vivo Skin Permeation Study

Objective: To evaluate the permeation of the drug through a biological skin membrane.

Apparatus & Materials:

- Same as In Vitro Drug Release Testing, with the following additions:
- Excised skin (e.g., neonatal porcine skin, rat skin, or human cadaver skin).[12][16][17]

Procedure:

- Excise the skin from the source (e.g., dorsal or abdominal region of a rat).[14] Remove any subcutaneous fat and hair.
- Mount the prepared skin section on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
- Follow steps 2-8 from the In Vitro Drug Release Testing protocol.
- After the study, the skin can be analyzed to determine the amount of drug retained in the tissue.
- Calculate the permeation flux (Jss) and permeability coefficient (Kp).

III. Data Presentation Pharmacokinetic Parameters

Transdermal delivery of norelgestromin/ethinyl estradiol results in a different pharmacokinetic profile compared to oral contraceptives.[8][18] The patch generally produces higher steady-state concentrations (Css) and a lower peak concentration (Cmax).[8]



Table 1: Comparative Pharmacokinetic Parameters (Transdermal Patch vs. Oral Contraceptive)

Parameter	Transdermal Norelgestromin/EE Patch	Oral Contraceptive (containing 35 mcg EE)	Reference(s)
Ethinyl Estradiol (EE)			
Cmax (Peak Concentration)	~25% Lower	Higher	[8][18]
Css (Avg. Steady- State Conc.)	~60% Higher	Lower	[8][18]
AUC (Total Exposure)	~60% Higher	Lower	[8][18]
Norelgestromin (NGMN)			
Mean Serum Concentration	0.6 to 1.2 ng/mL	N/A (Administered as NGM)	[19][20]
Tmax (Time to Peak)	~48 hours	~2 hours (for oral NGM)	[3][4]

| Elimination Half-life | ~28 hours | N/A |[4] |

Note: Oral contraceptives contain **norgestimate**, which is metabolized to norelgestromin.[2]

Delivery System Performance

Recent research has explored novel delivery systems like microarray patches (MAPs) for sustained release.

Table 2: Performance of a Norelgestromin Dissolving Bilayer Microarray Patch (in vivo Rat Model)



Parameter	Microarray Patch (MAP)	Intramuscular (IM) Injection	Reference(s)
Cmax (Peak Concentration)	67.4 ± 20.1 ng/mL	700 ± 138 ng/mL	[16][17][21][22]
Tmax (Time to Peak)	4 hours	1 hour	[16][17][21][22]
Relative Bioavailability	~10%	100% (Reference)	[16][22]
Drug Delivered (ex vivo)	176 ± 60.9 μg per patch	N/A	[16][17][21]

| Delivery Efficiency (ex vivo) | 15.3 \pm 5.3% of loaded drug | N/A |[16][17] |

IV. Mechanism of Action & Signaling Pathway

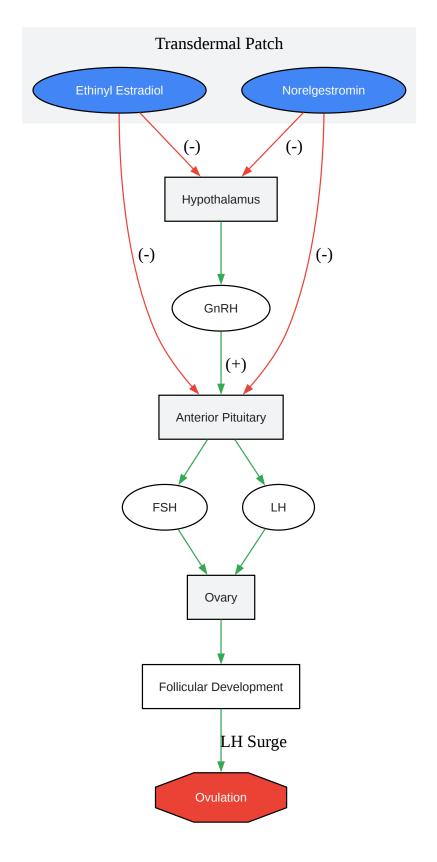
The contraceptive action of norelgestromin and ethinyl estradiol is primarily achieved through the suppression of gonadotropins, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from the pituitary gland.[4][23]

- Ethinyl Estradiol (EE): Acts on the hypothalamus to suppress Gonadotropin-Releasing Hormone (GnRH). It also provides negative feedback to the anterior pituitary, reducing FSH release and preventing follicular development.
- Norelgestromin (NGMN): Provides potent negative feedback to the hypothalamus and pituitary, primarily inhibiting the pre-ovulatory LH surge, which is the direct trigger for ovulation.[9]

Secondary Mechanisms:

- Cervical Mucus: NGMN increases the viscosity of cervical mucus, making it difficult for sperm to penetrate.[23][24]
- Endometrium: The hormones alter the endometrium, making it less receptive to implantation of a fertilized egg.[4][23][24]





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Caption: Hormonal Feedback Loop for Contraception.



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